N-(1-benzyl-1H-pyrazol-3-yl)-4-methylbenzamide
Übersicht
Beschreibung
N-(1-benzyl-1H-pyrazol-3-yl)-4-methylbenzamide, also known as BP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BP-1 belongs to a class of compounds known as pyrazoles, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-4-methylbenzamide involves the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. Specifically, N-(1-benzyl-1H-pyrazol-3-yl)-4-methylbenzamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. By inhibiting CDK activity, N-(1-benzyl-1H-pyrazol-3-yl)-4-methylbenzamide can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-3-yl)-4-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. In addition, N-(1-benzyl-1H-pyrazol-3-yl)-4-methylbenzamide has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-benzyl-1H-pyrazol-3-yl)-4-methylbenzamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation of using N-(1-benzyl-1H-pyrazol-3-yl)-4-methylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-4-methylbenzamide, including further studies on its anti-cancer and anti-inflammatory properties, as well as its potential use in other therapeutic applications. Additionally, further research is needed to optimize the synthesis and purification methods for N-(1-benzyl-1H-pyrazol-3-yl)-4-methylbenzamide, as well as to develop more effective delivery methods for the compound.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-1H-pyrazol-3-yl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that N-(1-benzyl-1H-pyrazol-3-yl)-4-methylbenzamide exhibits anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-(1-benzyl-1H-pyrazol-3-yl)-4-methylbenzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-14-7-9-16(10-8-14)18(22)19-17-11-12-21(20-17)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRLPBSFHISYTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.